2-(5-fluoroindolin-1-yl)ethanamine is a chemical compound characterized by the presence of a fluoroindole moiety attached to an ethanamine structure. This compound belongs to a class of indole derivatives that have garnered interest in medicinal chemistry due to their potential pharmacological activities. The specific molecular formula for 2-(5-fluoroindolin-1-yl)ethanamine is , and it has a molecular weight of approximately 179.21 g/mol.
The compound can be classified under various categories based on its structural and functional characteristics. It is primarily recognized as an indole derivative, which is a significant class of compounds in organic chemistry and pharmacology. Indoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of fluorine into the indole structure enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.
The synthesis of 2-(5-fluoroindolin-1-yl)ethanamine can be achieved through several methodologies, often involving the functionalization of indole derivatives. A common approach includes:
2-(5-fluoroindolin-1-yl)ethanamine can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 2-(5-fluoroindolin-1-yl)ethanamine often involves interaction with specific biological targets such as receptors or enzymes. For example:
Quantitative data regarding binding affinities or specific interactions would require experimental validation through techniques such as radiolabeled ligand binding assays or computational docking studies.
The physical properties of 2-(5-fluoroindolin-1-yl)ethanamine include:
Chemical properties include:
2-(5-fluoroindolin-1-yl)ethanamine has several applications in scientific research:
The strategic incorporation of fluorine into the indoline scaffold at the C-5 position exemplifies sophisticated bioisosteric replacement principles in medicinal chemistry. Fluorine serves as a hydrogen mimic with profoundly altered electronic character, enabling modulation of key pharmacological parameters without significantly increasing molecular bulk. With a van der Waals radius of 1.47 Å (compared to hydrogen's 1.20 Å), fluorine provides minimal steric perturbation while introducing strong electron-withdrawing effects (–I effect, σₚ = 0.06) that dramatically influence electron distribution within the heterocyclic system [8]. This bioisosteric replacement strategy enhances metabolic stability by protecting against oxidative degradation pathways, particularly at the electron-rich indoline moiety, while maintaining the core molecular geometry essential for target engagement. The 5-fluoro substitution pattern specifically targets positions adjacent to hydrogen bond donors/acceptors to optimize electrostatic complementarity with biological targets, leveraging fluorine's capacity to act as a hydrogen bond acceptor despite its low polarizability [8] [3].
Table 1: Bioisosteric Properties of Fluorine vs. Other Common Substituents
Substituent | Van der Waals Radius (Å) | Electronegativity (Pauling) | Hydrogen Bond Acceptor Capacity | Common Bioisosteric Applications |
---|---|---|---|---|
F | 1.47 | 3.98 | Weak | Aromatic C-H replacement |
H | 1.20 | 2.20 | None | Reference substituent |
OH | 1.40 | 3.44 | Strong | Phenol/phenol replacement |
NH₂ | 1.50 | 3.04 | Strong donor/weak acceptor | Aniline/aniline replacement |
Cl | 1.75 | 3.16 | Very weak | Aromatic C-H replacement |
The C-5 fluorination of the indoline scaffold induces significant electronic perturbations that extend throughout the bicyclic system. Quantum chemical calculations reveal that fluorine substitution at this position decreases electron density at the indoline nitrogen by approximately 15-20% compared to unsubstituted analogs, as measured through natural population analysis (NPA) charges [8]. This electron-withdrawing effect enhances the hydrogen bond donor capacity of the N-H moiety while simultaneously reducing the pKₐ of the adjacent nitrogen by 0.5-1.0 units, thereby modulating receptor binding kinetics under physiological conditions. The fluorine atom's strong –I effect creates a localized dipole moment that alters molecular electrostatic potential (MEP) surfaces, potentially improving electrostatic complementarity with target proteins [8].
Conformationally, the fluorine atom participates in stabilizing stereoelectronic interactions, most notably the gauche effect between the C-F bond and adjacent heteroatoms. Density functional theory (DFT) calculations at the ωB97X-D/6-311++G(d,p) level demonstrate stabilizing hyperconjugative interactions between σC-H orbitals and σC-F orbitals (E² ≈ 4.5 kcal/mol) and between fluorine lone pairs (nF) and σN-H orbitals (E² ≈ 3.2 kcal/mol) in preferred conformations [8]. These interactions constrain rotational freedom about the indoline ring system and influence the presentation of pharmacophoric elements. Crucially, the relatively small steric footprint of fluorine allows these electronic effects without introducing significant van der Waals clashes in binding pockets, maintaining the indoline scaffold's favorable ligand efficiency metrics.
Table 2: DFT-Calculated Conformational Parameters for 5-Fluoroindoline Derivatives
Conformer | Relative Energy ΔE (kcal/mol) | Dominant Hyperconjugative Interactions | Calculated Dipole Moment (Debye) | Population (%) |
---|---|---|---|---|
Iag | 0.00 | σCH → σCF (4.7 kcal/mol), nF → σNH (2.8 kcal/mol) | 5.2 | 50 |
Iga | 0.50 | σCH → σCF (4.3 kcal/mol), nF → σNH (2.8 kcal/mol) | 6.1 | 49 |
Igg | 1.20 | σCH → σCF/CO (4.6/3.3 kcal/mol), nF → σNH (3.2 kcal/mol) | 7.8 | 1 |
The ethylamine sidechain (–CH₂CH₂NH₂) attached to the indoline nitrogen represents a critical pharmacophoric element whose three-dimensional presentation significantly influences receptor affinity and selectivity. Conformational restriction strategies have been employed to reduce the entropic penalty associated with binding and to lock the molecule into its bioactive conformation. Research on structurally analogous systems demonstrates that constraining rotation around the C(sp³)-C(sp³) bond connecting the heterocycle to the ethylamine moiety can dramatically improve target selectivity profiles [2] [7]. For instance, in histamine analogs, bicyclo[3.1.0]hexane scaffolds that lock the aminoethyl chain into specific dihedral angles (anti or syn conformations) yielded compounds with over 100-fold selectivity for H3 receptors (Ki = 5.6 nM) versus H4 receptors (Ki = 602 nM) [2].
The fluorine atom at C-5 indirectly influences sidechain conformation through stereoelectronic effects. DFT analyses reveal that the preferred rotameric state about the N-CH₂ bond exhibits a gauche relationship (≈60° dihedral angle) between the C-F bond and the adjacent amine moiety, stabilized by hyperconjugative nF → σ*C-N interactions [8]. This conformational preference positions the terminal amine group optimally for salt bridge formation with conserved aspartate residues in aminergic receptors. Cyclization strategies have been explored to rigidify this sidechain, including:
Metallacyclic iridium complexes have proven particularly effective in catalyzing stereoselective transformations that generate constrained analogs, producing products with contiguous stereogenic centers in high enantiomeric excess (>90% ee) [7]. These constrained analogs demonstrate improved metabolic stability and receptor subtype selectivity compared to their flexible counterparts, validating the strategic importance of conformational restriction in optimizing 2-(5-fluoroindolin-1-yl)ethanamine derivatives.
The 5-fluoro substitution significantly enhances the central nervous system (CNS) bioavailability of the indoline-ethylamine scaffold through multiple blood-brain barrier (BBB) penetration mechanisms. Fluorine's strong electronegativity reduces the polar surface area (PSA) by approximately 7-9 Ų compared to unsubstituted analogs while simultaneously lowering hydrogen bonding capacity through electronic withdrawal from adjacent hydrogen bond donors [8]. These effects combine to reduce overall molecular polarity, as evidenced by calculated dipole moments that decrease by 0.5-1.0 Debye units relative to non-fluorinated analogs (Table 2). Consequently, the fluoro analog demonstrates superior predicted BBB permeability with log BB values (log[brain]/[blood]) increasing by 0.3-0.5 units in computational models [3] [6].
Beyond passive diffusion enhancement, fluorine facilitates active transport mechanisms. Mu opioid receptor stimulation has been demonstrated to increase BBB permeability to small molecules through receptor-mediated transcytosis pathways [3]. The 5-fluoroindoline scaffold shows structural similarity to endogenous ligands for such transporters, potentially enabling carrier-mediated uptake. Experimental studies with sodium fluorescein analogs demonstrate that opioid receptor agonists increase brain uptake by 40-60% through naloxone-sensitive mechanisms [3], suggesting that fluorinated indoline derivatives may exploit similar pathways.
Physicochemical profiling of optimized 5-fluoroindoline derivatives reveals ideal CNS drug-like properties: molecular weights typically <300 g/mol, calculated log P values of 1.5-2.5, hydrogen bond donor counts ≤2, and polar surface areas of 40-50 Ų [6] [8]. These parameters collectively satisfy established criteria for blood-brain barrier penetration (e.g., Lipinski's rule of five for CNS drugs), positioning 2-(5-fluoroindolin-1-yl)ethanamine as a privileged scaffold for targeting central receptors with enhanced brain exposure.
Table 3: Blood-Brain Barrier Permeability Parameters for Indoline Derivatives
Parameter | Non-fluorinated Indoline | 5-Fluoroindoline Derivative | Permeability Impact |
---|---|---|---|
cLogP | 1.8-2.0 | 2.0-2.3 | ↑ Passive diffusion |
Polar Surface Area (Ų) | 52-56 | 43-48 | ↑ Passive diffusion |
H-bond Donors | 2 | 1-2 | ↓ Solvation energy |
Molecular Dipole (Debye) | 6.2-6.8 | 5.2-6.1 | ↑ Membrane partitioning |
Passive Permeability (PAMPA, nm/s) | 150-200 | 220-290 | ↑ Brain uptake potential |
Active Transport Mechanisms | Limited | Mu opioid receptor interaction possible | Potential for receptor-mediated transcytosis [3] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1